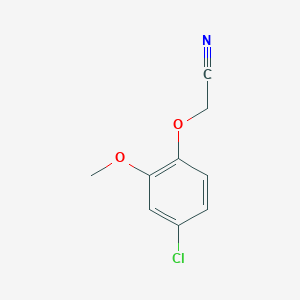
2-(4-Chloro-2-methoxyphenoxy)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-2-methoxyphenoxy)acetonitrile is an organic compound with the molecular formula C9H8ClNO2 It is a derivative of acetonitrile and is characterized by the presence of a chloro and methoxy group attached to a phenoxy ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methoxyphenoxy)acetonitrile typically involves the reaction of 4-chloro-2-methoxyphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
[ \text{4-chloro-2-methoxyphenol} + \text{chloroacetonitrile} \xrightarrow{\text{K}_2\text{CO}_3/\text{DMF}} \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-(4-Chloro-2-methoxyphenoxy)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Formation of substituted phenoxyacetonitriles.
Oxidation: Formation of 4-chloro-2-methoxybenzoic acid.
Reduction: Formation of 2-(4-chloro-2-methoxyphenoxy)ethylamine.
科学的研究の応用
2-(4-Chloro-2-methoxyphenoxy)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-(4-Chloro-2-methoxyphenoxy)acetonitrile involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism.
類似化合物との比較
Similar Compounds
- 2-(4-Chloro-2-methylphenoxy)acetonitrile
- 2-(4-Methoxyphenoxy)acetonitrile
- 4-Chloro-2-methylphenoxyacetic acid
Uniqueness
2-(4-Chloro-2-methoxyphenoxy)acetonitrile is unique due to the presence of both chloro and methoxy groups on the phenoxy ring, which imparts distinct chemical and biological properties
特性
分子式 |
C9H8ClNO2 |
|---|---|
分子量 |
197.62 g/mol |
IUPAC名 |
2-(4-chloro-2-methoxyphenoxy)acetonitrile |
InChI |
InChI=1S/C9H8ClNO2/c1-12-9-6-7(10)2-3-8(9)13-5-4-11/h2-3,6H,5H2,1H3 |
InChIキー |
CYMMYNNGSJHNPW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)Cl)OCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




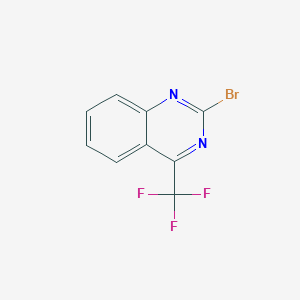
![(1'R,3a'R,4a'R,8a'R,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyldecahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B15251094.png)
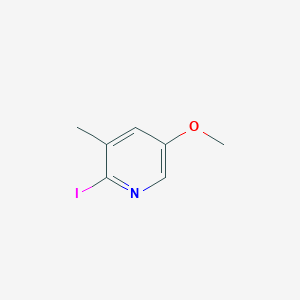
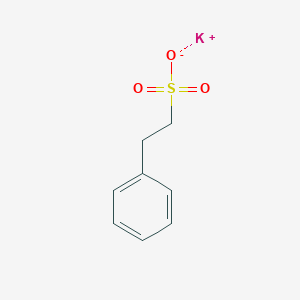
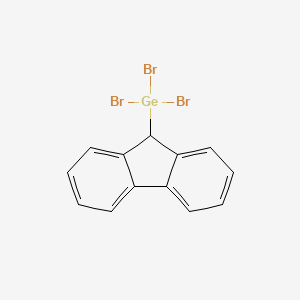


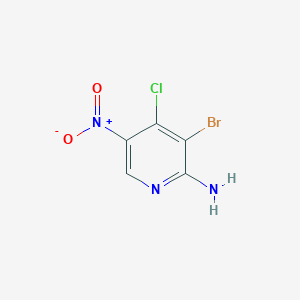
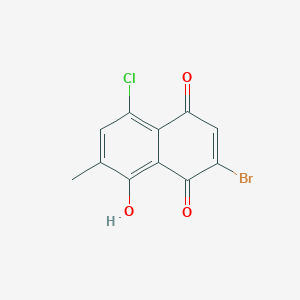
![[(2S)-2-methylbutyl] 4-[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl]benzoate](/img/structure/B15251145.png)
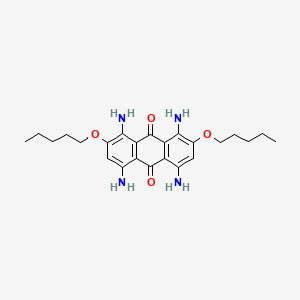
![4,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/structure/B15251148.png)
